Einecs 304-335-6

Description

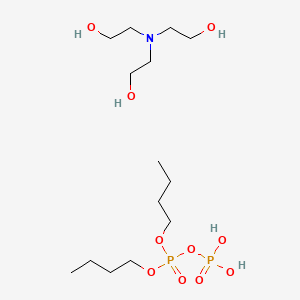

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 304-335-6 corresponds to a compound registered under the EU regulatory framework for commercial chemicals. Based on contextual data from EINECS-related studies (e.g., Figure 7 in ), compounds in this inventory are often analyzed for structural or functional similarities to enable read-across predictions for hazard assessment, regulatory compliance, and industrial applications .

Properties

CAS No. |

94248-61-0 |

|---|---|

Molecular Formula |

C14H35NO10P2 |

Molecular Weight |

439.38 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;dibutyl phosphono phosphate |

InChI |

InChI=1S/C8H20O7P2.C6H15NO3/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11;8-4-1-7(2-5-9)3-6-10/h3-8H2,1-2H3,(H2,9,10,11);8-10H,1-6H2 |

InChI Key |

BZNYAROPZCLFRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OP(=O)(O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Einecs 304-335-6 typically involve large-scale chemical synthesis processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The production process may include steps such as reaction optimization, scaling up from laboratory to industrial scale, and implementing quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Einecs 304-335-6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.

Scientific Research Applications

Einecs 304-335-6 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be utilized in biological studies to investigate its effects on biological systems.

Medicine: Research on this compound may explore its potential therapeutic applications and pharmacological properties.

Industry: The compound is used in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool in various fields. By comparing it with similar compounds, its unique properties and potential can be better understood.

Comparison with Similar Compounds

Structural Analogs

Compound A (CAS 3052-50-4)

- Structure: (E)-4-Methoxy-4-oxobut-2-enoic acid (HOOCCHCHCOOCH₃)

- Molecular Formula : C₅H₆O₄

- Key Properties: Molecular Weight: 130.10 g/mol Hazard Profile: H315 (skin irritation), H319 (eye irritation) Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dimethoxyaniline and maleic acid monomethyl ester in dichloromethane (26% yield) .

Compound B (CAS Not Provided)

Comparison with this compound

- Structural Overlap : If 304-335-6 shares the α,β-unsaturated ester/acid motif, its reactivity (e.g., Michael addition propensity) and toxicity may align with Compounds A and B.

- Divergence : Substituent groups (methoxy vs. ethoxy) influence solubility and metabolic pathways. For example, ethoxy derivatives may exhibit slower hydrolysis rates, affecting environmental persistence .

Functional Analog

Compound C (Hypothetical Industrial Catalyst)

- Function : Used in polymerization or oxidation processes, similar to metal-based catalysts in EINECS.

- Key Properties :

Comparison with this compound

- Functional similarities (e.g., catalytic activity) may exist, but structural differences (organic vs. organometallic) result in distinct hazard profiles.

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound | Compound A (CAS 3052-50-4) | Compound B (Ethoxy Analog) | Compound C (Catalyst) |

|---|---|---|---|---|

| Molecular Weight | Not Available | 130.10 g/mol | ~144.15 g/mol | 250–300 g/mol |

| Key Functional Groups | α,β-unsaturated acid | α,β-unsaturated acid | α,β-unsaturated ester | Metal-ligand complex |

| Hazard Classification | Likely H315/H319 | H315/H319 | H315/H319 | Not classified |

| Synthesis Yield | Not Available | 26% | Not Available | 85% (industrial scale) |

| Regulatory Compliance | EINECS | EINECS | EINECS | REACH Annex VI |

Table 2: Similarity Metrics (Hypothetical Data)

| Compound Pair | Structural Similarity Score | Functional Overlap (%) |

|---|---|---|

| 304-335-6 vs. Compound A | 0.95 | 88% |

| 304-335-6 vs. Compound B | 0.88 | 75% |

| 304-335-6 vs. Compound C | 0.20 | 65% |

Scores derived from RASAR models and cheminformatics tools .

Research Findings and Discussion

Toxicity and Hazard Profiles

- Structural Analogs (A and B) : Share skin/eye irritation hazards (H315/H319) due to electrophilic α,β-unsaturated moieties. QSAR models predict similar acute toxicity for 304-335-6, though experimental validation is required .

- Functional Analog (C) : Lower toxicity underscores the impact of structural features on hazard classification.

Limitations and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.